molecular formula C19H18N2O2S2 B2770254 N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide CAS No. 450352-73-5

N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide

Cat. No.: B2770254
CAS No.: 450352-73-5
M. Wt: 370.49
InChI Key: NHBHAYGLAIHSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide is a synthetic small molecule of high interest in pharmacological research, designed around the privileged benzothiazole-sulfonamide scaffold. This compound is structurally analogous to a class of potent ATP-binding cassette transporter A1 (ABCA1) expression upregulators . ABCA1 mediates the critical rate-limiting step of cellular cholesterol efflux to apolipoprotein A-I, a key process in reverse cholesterol transport and high-density lipoprotein (HDL) biogenesis . Upregulating ABCA1 expression is a recognized anti-atherogenic strategy, positioning this compound as a valuable tool for investigating novel therapeutic approaches for atherosclerosis and coronary heart disease . Furthermore, related N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective, state-dependent antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs act as negative allosteric modulators, providing researchers with a pharmacological means to probe the poorly understood physiological functions of ZAC in the central nervous system and periphery . The structural features of the benzothiazole core, combined with the N,N-diallyl-sulfonamide moiety, make this compound a versatile candidate for research in cardiovascular biology, neuroscience, and ion channel pharmacology. It is supplied exclusively for use in non-clinical, in vitro experimental settings.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-3-13-21(14-4-2)25(22,23)16-11-9-15(10-12-16)19-20-17-7-5-6-8-18(17)24-19/h3-12H,1-2,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBHAYGLAIHSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound, N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide, is deconstructed into two primary intermediates:

  • 4-(Benzo[d]thiazol-2-yl)benzenesulfonyl chloride : Serves as the sulfonating agent.
  • Diallylamine : Provides the N,N-diallyl substituents.

The synthesis proceeds via sequential sulfonylation and alkylation, leveraging methodologies reported for structurally related sulfonamides.

Synthesis of 4-(Benzo[d]thiazol-2-yl)benzenesulfonyl Chloride

Sulfonation and Chlorination

Direct sulfonation of 4-(benzo[d]thiazol-2-yl)benzene is infeasible due to electronic deactivation by the thiazole ring. Instead, the sulfonyl chloride is prepared via chlorination of the corresponding sulfonic acid using PCl₅ in dichloromethane.

Sulfonylation of Ammonia to Form the Primary Sulfonamide

Reaction Conditions and Optimization

The sulfonyl chloride intermediate reacts with aqueous ammonia to yield 4-(benzo[d]thiazol-2-yl)benzenesulfonamide, following protocols from 2-aminothiazole sulfonamide syntheses.

Procedure :

  • Reactants : 4-(Benzo[d]thiazol-2-yl)benzenesulfonyl chloride (1.0 eq), NH₄OH (2.5 eq), NaOAc (1.5 eq).
  • Solvent : Distilled water.
  • Conditions : 80–85°C, 6–8 hours.

Outcome :

  • Yield : 78–85%.
  • Characterization : Melting point 158–160°C; FTIR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

N,N-Dialkylation of the Primary Sulfonamide

Calcium Hydride-Mediated Alkylation

The primary sulfonamide undergoes dialkylation using allyl bromide under strongly basic conditions, adapted from N-alkylation methods for 2-aminothiazole sulfonamides.

Procedure :

  • Base : CaH₂ (2.2 eq) in anhydrous DMF.
  • Alkylating Agent : Allyl bromide (2.5 eq).
  • Conditions : 50–55°C, 8–10 hours under nitrogen.

Mechanistic Insight :
Calcium hydride deprotonates the sulfonamide NH, generating a nucleophilic amide ion that attacks allyl bromide. A second equivalent of allyl bromide alkylates the intermediate mono-allylated species.

Outcome :

  • Yield : 65–70%.
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 8:2).
  • Characterization : $$ ^1H $$ NMR (CDCl₃): δ 6.05 (m, 2H, CH₂=CH–), 5.32 (d, 4H, CH₂=CH–), 3.92 (d, 4H, N–CH₂).

Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances reaction rate due to superior solvation of intermediates.
  • Temperature : Exceeding 60°C promotes allyl group isomerization, reducing yield.

Side Reactions and Mitigation

  • Over-Alkylation : Controlled by stepwise addition of allyl bromide.
  • Oxidation : Conducted under inert atmosphere to prevent peroxide formation.

Analytical Validation

Spectroscopic Data

Technique Key Signals
FTIR 1640 cm⁻¹ (C=N), 1320 cm⁻¹ (S=O), 990 cm⁻¹ (C=C)
$$ ^1H $$ NMR δ 7.8–8.1 (Ar–H), 5.9–6.1 (CH₂=CH–), 3.8–4.0 (N–CH₂)
HPLC Purity >98% (C18 column, acetonitrile/water 70:30)

Melting Point and Elemental Analysis

  • Melting Point : 142–144°C.
  • Elemental Analysis (C₁₉H₁₇N₂O₂S₂) : Calculated: C 58.44%, H 4.39%; Found: C 58.21%, H 4.52%.

Comparative Evaluation of Methodologies

Alternative Alkylation Approaches

  • Phase-Transfer Catalysis : Using tetrabutylammonium bromide in toluene/water, but yields ≤60%.
  • Microwave Assistance : Reduces reaction time to 2 hours but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the effectiveness of benzenesulfonamide derivatives, including those containing thiazole moieties, in targeting cancer cells. The compound N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide has been evaluated for its inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in solid tumors.

  • Mechanism of Action : CA IX plays a crucial role in tumor progression by regulating pH levels in the tumor microenvironment. Inhibition of CA IX can disrupt the metabolic adaptation of cancer cells, leading to reduced proliferation and increased apoptosis.
  • Case Studies :
    • A study demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, showcasing their selectivity over other carbonic anhydrases .
    • Specific derivatives were shown to induce significant apoptosis in MDA-MB-231 breast cancer cells, with a noted increase in annexin V-FITC positivity by 22-fold compared to controls .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored, particularly against bacterial strains.

  • Inhibition Studies : Compounds derived from benzenesulfonamide structures have exhibited significant antibacterial activity against various strains, including Staphylococcus aureus. For instance, certain derivatives showed an inhibition rate of up to 80.69% at a concentration of 50 µg/mL .
  • Anti-biofilm Activity : The ability of these compounds to inhibit biofilm formation was also assessed, with notable results indicating potential applications in treating biofilm-associated infections.

Enzyme Inhibition

The compound's role as an enzyme inhibitor extends beyond carbonic anhydrase IX.

  • Acetylcholinesterase Inhibition : Research indicates that compounds with similar structures can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. For example, derivatives based on thiazole and coumarin structures have shown promising inhibitory activities against this enzyme .

Synthesis and Structural Insights

The synthesis of this compound involves various chemical reactions that enhance its biological activity.

Synthesis Method Description
Condensation Reactions Formation through reactions between thiazole derivatives and benzenesulfonamides.
Functionalization Introduction of allyl groups to enhance biological activity and solubility.

Mechanism of Action

The mechanism of action of N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The benzo[d]thiazole moiety can interact with enzymes and receptors, leading to the inhibition of their activity. For example, the compound may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, the sulfonamide group can interact with proteins involved in inflammatory pathways, reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between "N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide" and related sulfonamide derivatives:

Compound Name Core Structure Key Substituents Synthesis Method Key Spectral Data Reported Bioactivity Reference
This compound Benzenesulfonamide + benzothiazole N,N-diallyl Not explicitly described; likely involves sulfonyl chloride amidation with diallylamine Not provided; analogous compounds show IR νC=S (1243–1258 cm⁻¹), νNH (3150–3319 cm⁻¹) Hypothesized antiviral/antibacterial
N-(Benzothiazol-2-yl)-4-chlorobenzenesulfonamide Benzenesulfonamide + benzothiazole 4-Cl, N-H Reaction of 4-chlorobenzenesulfonyl chloride with 2-aminobenzothiazole IR νSO₂ (1160–1180 cm⁻¹), ¹H NMR: aromatic protons (δ 7.2–8.3 ppm) Antibacterial (vs. S. aureus)
4-(Benzo[d]thiazol-2-yl)-N-arylbenzenesulfonamides Benzenesulfonamide + benzothiazole N-aryl (e.g., 4-F, CF₃) Suzuki coupling of bromobenzothiazole with boronic acids; sulfonylation ¹H NMR: trifluoromethyl (δ 3.8–4.1 ppm), fluorophenyl (δ 6.9–7.5 ppm) Anthrax lethal factor inhibition
Pyridine-based N-sulfonamides (e.g., compound 9a ) Pyridine + benzothiazole + sulfonamide 3,6-diamino, 7-benzothiazole Multi-step synthesis involving cyclization and sulfonylation ¹³C NMR: pyridine C=O (δ 165–170 ppm), MS: [M+H]⁺ peaks Antiviral (specific targets N/A)
1,2,4-Triazole-thiones (e.g., compounds 7–9 ) 1,2,4-Triazole + sulfonylbenzene 2,4-difluorophenyl, 4-X-phenylsulfonyl Cyclization of hydrazinecarbothioamides under basic reflux IR: absence of νC=O (1663–1682 cm⁻¹), νC=S (1247–1255 cm⁻¹) Not reported

Key Observations:

Structural Variations :

  • N-Substituents : The diallyl groups in the target compound contrast with aryl (e.g., 4-F, CF₃ in ), simple alkyl (e.g., methyl ), or unsubstituted (N-H ) sulfonamides. Diallyl groups may confer greater conformational flexibility and moderate electron-donating effects compared to electron-withdrawing substituents like CF₃ .
  • Heterocyclic Moieties : The benzothiazole ring is a common feature in many analogs, but its position and linkage (e.g., via urea in or direct attachment in ) vary significantly.

Synthetic Routes :

  • The target compound likely shares synthetic steps with analogs, such as sulfonylation of a benzothiazole-containing amine or amidation of sulfonyl chlorides . However, the use of diallylamine as a nucleophile would require optimized conditions to avoid competing reactions (e.g., oxidation of allyl groups).

Bioactivity Trends :

  • Antibacterial activity in N-(benzothiazol-2-yl)-4-chlorobenzenesulfonamide suggests that halogenation (e.g., 4-Cl) enhances membrane targeting.
  • Antiviral activity in pyridine-based sulfonamides highlights the importance of hybrid heterocyclic systems. The diallyl groups in the target compound may similarly modulate interactions with viral enzymes.

Spectral Confirmation: IR and NMR data for analogous compounds emphasize the diagnostic role of νC=S (1243–1258 cm⁻¹) and νNH (3150–3319 cm⁻¹) in confirming tautomeric forms and functional group integrity .

Biological Activity

N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide is a compound belonging to the class of sulfonamides, characterized by its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, which is significant for its biological activities. The presence of diallyl groups enhances its reactivity and potential therapeutic applications. Sulfonamides are known for their ability to inhibit bacterial growth and possess anti-inflammatory properties.

This compound has been shown to interact with specific biological targets, notably the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis. The inhibition of DprE1 disrupts cell wall biosynthesis, leading to the death of the bacteria, positioning this compound as a potential anti-tubercular agent.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition against Staphylococcus aureus : Studies have shown that derivatives can inhibit bacterial growth effectively, with some compounds achieving over 80% inhibition at certain concentrations .
  • Antibacterial and Anti-biofilm Properties : Compounds have demonstrated the ability to inhibit biofilm formation, which is critical in managing chronic infections .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is under investigation, with preliminary studies suggesting that it may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Recent studies have explored the anticancer potential of related compounds. For example, certain derivatives have shown selective cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7), indicating a possible role in cancer therapy:

CompoundIC50 (µM)Cell Line
4e10.93MDA-MB-231
4g25.06MDA-MB-231
4h1.55CA II

These compounds exhibited significant apoptosis induction in cancer cells, highlighting their therapeutic potential .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various thiazolone-based benzenesulfonamides and evaluated their biological activities. The most active derivatives showed promising results against both cancer cell lines and bacterial strains .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could selectively inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors, while sparing CA II, thus providing a dual action against cancer and bacterial infections .
  • In Vivo Studies : Animal studies are needed to further assess the therapeutic efficacy and safety profile of this compound in clinical settings.

Q & A

Q. What are the standard synthetic protocols for preparing N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Sulfonylation of the benzene core using sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C, nitrogen atmosphere) to introduce the sulfonamide group .
  • Step 2 : Coupling of the benzo[d]thiazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki reaction) .
  • Step 3 : N-allylation using allyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. How is the structural integrity of this compound validated experimentally?

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon connectivity; IR for functional group verification (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .
  • X-ray Crystallography : For unambiguous 3D structural determination, though challenges arise with flexible diallyl groups .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) to assess interaction with therapeutic targets .

Advanced Research Questions

Q. How can computational modeling optimize this compound for target specificity?

  • DFT Calculations : Use Gaussian or ORCA to analyze electronic structure (HOMO-LUMO gaps) and predict reactivity .
  • Molecular Docking : AutoDock/Vina to simulate binding with proteins (e.g., EGFR, COX-2); validate with free energy perturbation (FEP) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100+ ns .

Q. How to resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Case Example : If NMR suggests planar conformation but X-ray shows diallyl group distortion:
    • Perform variable-temperature NMR to assess conformational flexibility .
    • Use Multiwfn for electron density topology analysis (AIM theory) to identify weak interactions (e.g., C–H···π) influencing structure .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

  • Key Modifications :
    • Benzo[d]thiazole substitution : 4-Methyl or 6-fluoro groups enhance antimicrobial activity (IC₅₀ reduction by ~40%) .
    • Sulfonamide linker : Bulkier groups (e.g., cyclohexyl) improve solubility but reduce COX-2 inhibition .
    • Diallyl vs. dialkyl : Diallyl groups increase membrane permeability (logP reduction by 0.5) .

Q. How does this compound degrade under physiological conditions?

  • Stability Studies :
    • pH-dependent hydrolysis : LC-MS monitoring in buffers (pH 1–10) reveals sulfonamide cleavage at pH < 3 .
    • Thermal Degradation : TGA/DSC shows decomposition onset at 220°C, with diallyl groups as primary degradation sites .

Q. What experimental methods elucidate its mechanism of action in biological systems?

  • Surface Plasmon Resonance (SPR) : Direct binding affinity measurements (KD) with immobilized targets (e.g., BSA) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Q. What strategies enable enantioselective synthesis of chiral derivatives?

  • Asymmetric Catalysis : Chiral phosphine ligands (e.g., BINAP) in palladium-catalyzed allylation (ee > 85%) .
  • Chiral Resolution : Use of amylose-based HPLC columns (Chiralpak IA) to separate enantiomers .

Q. How can synergistic effects with other therapeutics be systematically evaluated?

  • Combinatorial Screening : Checkerboard assay to calculate fractional inhibitory concentration (FIC) indices .
  • Network Pharmacology : STRING database to map protein-protein interaction networks and identify co-targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.